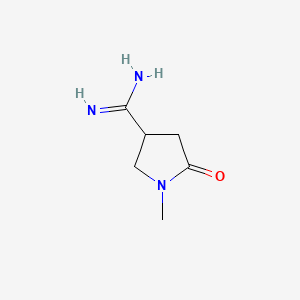
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 3-bromo-5-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The bromo and chloro substituents can influence the compound’s reactivity and binding affinity to target molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate can be compared with other cyanoacetate derivatives, such as:
- Ethyl 2-cyano-3-phenylpropanoate
- Ethyl 2-cyano-3-(4-chlorophenyl)propanoate
- Ethyl 2-cyano-3-(4-bromophenyl)propanoate
Uniqueness
The presence of both bromo and chloro substituents on the phenyl ring makes this compound unique
Propiedades
Fórmula molecular |
C11H9BrClNO2 |
|---|---|
Peso molecular |
302.55 g/mol |
Nombre IUPAC |
ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3 |
Clave InChI |
HRKHRNRVYYGUBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)
![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)







